N'-[(E)-(4,5-dibromothiophen-2-yl)methylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide
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Overview
Description
N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE is a complex organic compound that features a quinazolinone core and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE typically involves the condensation of 4,5-dibromo-2-thiophenecarboxaldehyde with 2-[4-oxo-3(4H)-quinazolinyl]aceto-hydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the thienyl group.
Substitution: Halogen atoms in the thienyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the thienyl ring.
Scientific Research Applications
N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- N’-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]-2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE is unique due to its specific combination of a quinazolinone core and a dibromo-thienyl group
Properties
Molecular Formula |
C15H10Br2N4O2S |
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Molecular Weight |
470.1 g/mol |
IUPAC Name |
N-[(E)-(4,5-dibromothiophen-2-yl)methylideneamino]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C15H10Br2N4O2S/c16-11-5-9(24-14(11)17)6-19-20-13(22)7-21-8-18-12-4-2-1-3-10(12)15(21)23/h1-6,8H,7H2,(H,20,22)/b19-6+ |
InChI Key |
LYBATJLTTQPXCB-KPSZGOFPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)N/N=C/C3=CC(=C(S3)Br)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NN=CC3=CC(=C(S3)Br)Br |
Origin of Product |
United States |
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